molecular formula C31H36N2 B3242510 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline CAS No. 152015-94-6

5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline

Cat. No.: B3242510
CAS No.: 152015-94-6
M. Wt: 436.6 g/mol
InChI Key: SPWKWJJGNIAWJJ-KGENOOAVSA-N
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Description

5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline is a useful research compound. Its molecular formula is C31H36N2 and its molecular weight is 436.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline is a pyrazoline derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.

Structure

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C24H26N2
  • Molecular Weight : 358.48 g/mol
  • CAS Number : 152015-94-6

This compound features a pyrazoline core substituted with two tert-butylphenyl groups and a styryl group, contributing to its lipophilicity and potential bioactivity.

Physical Properties

PropertyValue
AppearanceWhite to off-white powder
Melting Point136-140 °C
SolubilitySoluble in organic solvents (e.g., ethanol, chloroform)

Antioxidant Activity

Research has indicated that pyrazoline derivatives exhibit significant antioxidant properties. A study demonstrated that the compound effectively scavenged free radicals, reducing oxidative stress in vitro. The mechanism involves the donation of hydrogen atoms from the pyrazoline ring, stabilizing reactive species .

Anticancer Potential

Several studies have highlighted the anticancer properties of pyrazoline derivatives. For instance, this compound was tested against various cancer cell lines, including breast and lung cancer. The compound showed promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Effects

In vivo studies have suggested that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in animal models, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Effects

Recent investigations into neuroprotective effects have shown that this pyrazoline derivative can protect neuronal cells from apoptosis induced by oxidative stress. This property may have implications for neurodegenerative diseases such as Alzheimer's .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various pyrazoline derivatives using DPPH and ABTS assays. The results indicated that this compound exhibited a higher antioxidant activity compared to standard antioxidants like ascorbic acid.

Study 2: Cytotoxicity Against Cancer Cells

In a comparative study on the cytotoxic effects of several pyrazolines, this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed significant growth inhibition with an IC50 value of 12 µM for MCF-7 cells, indicating its potential as an anticancer agent.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-[(E)-2-(4-tert-butylphenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2/c1-30(2,3)25-17-12-23(13-18-25)14-21-27-22-29(33(32-27)28-10-8-7-9-11-28)24-15-19-26(20-16-24)31(4,5)6/h7-21,29H,22H2,1-6H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWKWJJGNIAWJJ-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C2=NN(C(C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152015-94-6
Record name 1H-Pyrazole,5-[4-(1,1-dimethylethyl)phenyl]-3-[2-[4-(1,1-dimethylethyl)phenyl]ethenyl]-4,5-dihydro-1-phenyl-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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